Product packaging for 2,5-Dimethylbenzoxazole(Cat. No.:CAS No. 5676-58-4)

2,5-Dimethylbenzoxazole

Cat. No.: B1361385
CAS No.: 5676-58-4
M. Wt: 147.17 g/mol
InChI Key: XVQGFGKAPKEUFT-UHFFFAOYSA-N
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Description

2,5-Dimethylbenzoxazole (CAS 5676-58-4) is a high-value benzoxazole derivative of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C 9 H 9 NO and a molecular weight of 147.17 g/mol, this compound serves as a versatile chemical building block and a key scaffold for the development of novel therapeutic agents . The benzoxazole core is recognized for its wide spectrum of pharmacological activities. Research highlights its potential in designing new compounds with demonstrated in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal properties . Furthermore, benzoxazole derivatives show promising anticancer activity , particularly against human colorectal carcinoma (HCT116) cell lines, making this compound a critical intermediate in oncology drug development programs . The structural motif is also being explored in material science, particularly in the design of nucleic acid-specific fluorescent probes for cellular imaging, which can aid in visualizing subcellular structures like the nucleolus . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and note that the compound should be handled with care, as it may carry hazard statements H315-H319 (causes skin irritation and serious eye irritation) . For optimal stability, store the material sealed in a dry environment at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO B1361385 2,5-Dimethylbenzoxazole CAS No. 5676-58-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethyl-1,3-benzoxazole
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InChI

InChI=1S/C9H9NO/c1-6-3-4-9-8(5-6)10-7(2)11-9/h3-5H,1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XVQGFGKAPKEUFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
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DSSTOX Substance ID

DTXSID7063974
Record name Benzoxazole, 2,5-dimethyl-
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Molecular Weight

147.17 g/mol
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CAS No.

5676-58-4
Record name 2,5-Dimethylbenzoxazole
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Record name 2,5-Dimethylbenzoxazole
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Synthetic Methodologies and Strategies for 2,5 Dimethylbenzoxazole

Classical and Contemporary Synthetic Routes for Benzoxazole (B165842) Derivatives

The construction of the benzoxazole ring system has been a subject of extensive research, leading to a variety of synthetic protocols. The traditional and most common approach involves the condensation of a 2-aminophenol (B121084) precursor with a carbonyl-containing compound. nih.gov This fundamental reaction has been refined over the years with the introduction of new reagents, catalysts, and reaction conditions to improve yields, shorten reaction times, and broaden the substrate scope.

The cornerstone of benzoxazole synthesis is the reaction between an o-aminophenol and a suitable electrophile, typically a carboxylic acid or its derivative (such as acyl chlorides, esters, or amides), an aldehyde, or an orthoester. scispace.comnih.govckthakurcollege.net This process generally involves two key steps: the formation of an intermediate Schiff base or an amide, followed by an intramolecular cyclization and dehydration to yield the final benzoxazole ring. acs.orgnih.gov

For the specific synthesis of 2,5-dimethylbenzoxazole, the required precursors are 2-amino-4-methylphenol (B1222752) and a reagent that can provide the 2-methyl group, such as acetic acid, acetic anhydride (B1165640), or N,N-dimethylacetamide. chemicalbook.commdpi.com The reaction involves the condensation of the amino group of 2-amino-4-methylphenol with the carbonyl group of the acetyl source, followed by cyclization of the resulting intermediate.

One documented method involves the reaction of 2-amino-4-methylphenol with N,N-dimethylacetamide (DMA) in the presence of imidazolium (B1220033) chloride at 160 °C for 8 hours, which yields this compound. mdpi.com The reaction proceeds through the activation of DMA by the catalyst, facilitating the acylation of the aminophenol, which then undergoes cyclization.

Table 1: Precursors for this compound Synthesis
Precursor 1 (Phenol Component)Precursor 2 (Methyl Source at C2)Resulting Compound
2-Amino-4-methylphenolAcetic AnhydrideThis compound
2-Amino-4-methylphenolN,N-Dimethylacetamide (DMA)This compound
2-Amino-4-methylphenolTriethyl orthoacetateThis compound

Modern synthetic methods heavily rely on catalysts to enhance reaction efficiency, often under milder conditions. A wide array of catalysts, including Brønsted acids, Lewis acids, and transition metals, have been successfully employed for the synthesis of benzoxazole derivatives. nih.govorganic-chemistry.org For instance, the combination of a Brønsted acid like p-toluenesulfonic acid (TsOH·H₂O) and copper iodide (CuI) has been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones. organic-chemistry.org

In the context of this compound, an ionic liquid, imidazolium chloride, has been used as a catalyst. mdpi.com This catalyst facilitates the reaction between 2-amino-4-methylphenol and N,N-dimethylacetamide, resulting in an 84% yield of the product. mdpi.com Other catalytic systems reported for general benzoxazole synthesis include samarium triflate, copper(II) oxide nanoparticles, and iron-based catalysts, which promote the condensation and subsequent cyclization steps. organic-chemistry.org These catalytic approaches offer advantages such as lower reaction temperatures, shorter reaction times, and often higher yields compared to non-catalytic methods. ijpbs.com

Table 2: Catalytic Systems for Benzoxazole Synthesis
CatalystReactantsReaction ConditionsKey AdvantageReference
Imidazolium Chlorideo-Aminophenols and Amides160 °C, 8 hMetal-free mdpi.com
Brønsted Acid (TsOH) + CuIo-Aminophenols and β-Diketones80 °C, 16 hTolerates various functional groups organic-chemistry.org
Samarium Triflate [Sm(OTf)₃]o-Aminophenols and AldehydesAqueous medium, mild conditionsReusable catalyst, green solvent organic-chemistry.orgijpbs.com
Copper(II) Oxide Nanoparticleso-Bromoaryl derivativesDMSO, airLigand-free, recyclable heterogeneous catalyst organic-chemistry.org
Iron-catalyzed Hydrogen Transfero-Hydroxynitrobenzenes and Alcohols-Redox condensation organic-chemistry.org

Green Chemistry Principles in the Synthesis of this compound

In recent years, the principles of green chemistry have become a guiding force in the development of new synthetic methodologies. jetir.org The focus has shifted towards creating processes that are more environmentally friendly by reducing waste, avoiding hazardous solvents, and using recyclable catalysts. orgchemres.orgrsc.orgsemanticscholar.org These principles have been actively applied to the synthesis of benzoxazoles, leading to cleaner and more sustainable routes. ijpbs.comnih.govresearchgate.net

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. scispace.comnih.gov For the synthesis of benzoxazoles, several solvent-free methods have been developed. These reactions can be promoted by grinding the reactants together, sometimes with a solid catalyst, or by heating the neat mixture. nih.gov For example, the synthesis of benzoxazole derivatives has been achieved by reacting o-aminophenols with aldehydes under solvent-free conditions using catalysts like silica-supported sodium hydrogen sulfate (B86663) or a Brønsted acidic ionic liquid gel. scispace.comnih.gov Another approach involves sonication of the reactants with a magnetic nanomaterial-supported Lewis acidic ionic liquid, which also proceeds without a solvent. nih.govnih.gov These methods not only reduce environmental impact but also simplify the work-up procedure, as the product can often be isolated directly from the reaction mixture. scispace.com

The use of heterogeneous solid catalysts is another significant advancement in the green synthesis of benzoxazoles. spast.org Unlike homogeneous catalysts, which are dissolved in the reaction medium, heterogeneous catalysts exist in a different phase (typically solid) and can be easily separated from the reaction mixture by simple filtration or, in the case of magnetic catalysts, with an external magnet. ajchem-a.comajchem-a.com This allows for the catalyst to be recovered and reused for multiple reaction cycles, reducing waste and cost. acs.orgnih.gov

Examples of heterogeneous catalysts used in benzoxazole synthesis include:

Silica-supported catalysts : Such as silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂) which is an inexpensive and reusable catalyst. scispace.com

Magnetic Nanoparticles : Fe₃O₄@SiO₂-SO₃H nanoparticles serve as an effective and magnetically separable solid acid catalyst for the condensation of o-aminophenol with aldehydes at 50 °C under solvent-free conditions. ajchem-a.comajchem-a.com

Brønsted Acidic Ionic Liquid (BAIL) Gels : These act as efficient and recyclable heterogeneous catalysts for the synthesis of benzoxazoles from o-aminophenols and aldehydes under solvent-free conditions at 130 °C. acs.orgnih.gov The catalyst can be reused for at least five runs without a significant loss in activity. acs.orgnih.gov

Ruthenium Nanoparticles : Bimetallic nanoparticles containing ruthenium have been developed as recyclable heterogeneous catalysts for the one-pot synthesis of benzoxazole derivatives in an aqueous medium. spast.org

These catalytic systems represent a more sustainable and economically viable approach to the synthesis of this compound and other related heterocyclic compounds. spast.orgajchem-a.com

Table 3: Heterogeneous Catalysts in Benzoxazole Synthesis
CatalystReaction TypeConditionsReusabilityReference
Brønsted Acidic Ionic Liquid Gel (BAIL gel)Condensation of o-aminophenol and aldehydeSolvent-free, 130 °CUp to 5 runs acs.orgnih.gov
Silica-supported Sodium Hydrogen Sulfate (NaHSO₄-SiO₂)Condensation of o-aminophenol and acyl chlorideSolvent-free, 100 °CYes scispace.com
Fe₃O₄@SiO₂-SO₃H Magnetic NanoparticlesCondensation of o-aminophenol and aldehydeSolvent-free, 50 °CMultiple times ajchem-a.comajchem-a.com
Ruthenium Bimetallic NanoparticlesCondensation/CyclizationAqueous mediumUp to 5 runs spast.org

Advanced Spectroscopic Characterization Techniques for 2,5 Dimethylbenzoxazole and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2,5-Dimethylbenzoxazole, both proton (¹H) and carbon-13 (¹³C) NMR provide complementary data that confirm its unique chemical structure.

The ¹H NMR spectrum of this compound provides specific information about the chemical environment of the hydrogen atoms in the molecule. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the aromatic protons and the two methyl groups. ias.ac.in

The aromatic region of the spectrum shows three signals corresponding to the protons on the benzene (B151609) ring portion of the molecule. A singlet at approximately 7.41 ppm can be assigned to the proton at the 4-position (H-4). A doublet appearing at 7.32 ppm corresponds to the proton at the 7-position (H-7), and another doublet at 7.04 ppm is assigned to the proton at the 6-position (H-6). ias.ac.in

Two sharp singlets are observed in the aliphatic region of the spectrum, corresponding to the two methyl groups. The singlet at approximately 2.57 ppm is attributed to the methyl group attached to the C-2 position of the oxazole (B20620) ring. The other singlet, found at around 2.38 ppm, corresponds to the methyl group bonded to the C-5 position of the benzene ring. ias.ac.in The integration of these signals confirms the presence of three aromatic protons and six methyl protons, consistent with the structure of this compound.

Proton AssignmentChemical Shift (δ, ppm)Splitting Pattern
H-47.41s (singlet)
H-77.32d (doublet)
H-67.04d (doublet)
C2-CH₃2.57s (singlet)
C5-CH₃2.38s (singlet)

Data sourced from supplementary information of a study on benzoxazole (B165842) synthesis. ias.ac.in

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. The spectrum of this compound shows nine distinct signals, corresponding to the nine carbon atoms in the molecule. ias.ac.in

The carbon atom at the C-2 position, part of the C=N bond in the oxazole ring, is significantly deshielded and appears at a chemical shift of approximately 161.8 ppm. The quaternary carbons of the fused ring system (C-3a and C-7a) and the substituted aromatic carbons (C-5) resonate in the downfield region. The chemical shifts are observed around 147.3 ppm (C-7a), 140.2 ppm (C-3a), and 130.1 ppm (C-5). ias.ac.in The signals for the aromatic CH carbons (C-4, C-6, and C-7) appear in the typical aromatic region, with shifts at approximately 122.5 ppm, 117.6 ppm, and 107.1 ppm. ias.ac.in

The two methyl carbons give rise to signals in the upfield region of the spectrum. The carbon of the methyl group at the C-5 position is observed at approximately 19.4 ppm, while the methyl carbon at the C-2 position appears at around 13.3 ppm. ias.ac.in

Carbon AssignmentChemical Shift (δ, ppm)
C-2161.8
C-7a147.3
C-3a140.2
C-5130.1
C-4122.5
C-6117.6
C-7107.1
C5-CH₃19.4
C2-CH₃13.3

Data sourced from supplementary information of a study on benzoxazole synthesis. ias.ac.in

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the functional groups present and provide a unique "fingerprint" for the compound.

The FT-IR spectrum of this compound displays a series of absorption bands that are characteristic of its structural features. nist.gov The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the two methyl groups are observed in the 2850-3000 cm⁻¹ region.

The most characteristic vibrations for the benzoxazole ring system include the C=N stretching vibration, which is expected in the 1600-1650 cm⁻¹ range, and the C=C stretching vibrations of the benzene ring, which give rise to bands between 1450 and 1600 cm⁻¹. The C-O-C stretching vibrations of the oxazole ring typically produce strong bands in the 1000-1300 cm⁻¹ region. nist.govnih.gov Out-of-plane bending vibrations for the substituted benzene ring can be observed in the 700-900 cm⁻¹ region, which can give information about the substitution pattern.

Vibrational ModeApproximate Frequency (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch (CH₃)2850 - 3000
C=N Stretch (Oxazole Ring)1600 - 1650
C=C Stretch (Aromatic Ring)1450 - 1600
C-O-C Stretch (Oxazole Ring)1000 - 1300
Aromatic C-H Out-of-Plane Bend700 - 900

Vibrational mode assignments are based on established group frequencies and data from the NIST Chemistry WebBook. nist.gov

Raman spectroscopy provides complementary information to FT-IR. While no specific experimental Raman spectrum for this compound is widely available, the expected active modes can be predicted. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretching modes of the benzene ring and the symmetric breathing modes of the entire ring system are expected to produce strong signals. nih.gov The C-CH₃ and C-N stretching vibrations would also be Raman active. The symmetric stretching and bending vibrations of the methyl groups would also be observable. Analysis of related compounds like 5,6-dimethyl benzimidazole (B57391) suggests that ring breathing and methyl group-related vibrations are prominent in the Raman spectrum. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) mass spectrometry provides both the molecular weight and valuable structural information through fragmentation analysis. nist.gov

The mass spectrum of this compound shows a distinct molecular ion peak (M⁺) at an m/z value of 147, which corresponds to its molecular weight (C₉H₉NO). nist.gov This peak confirms the elemental composition of the molecule.

The fragmentation pattern is key to confirming the structure. A common fragmentation pathway for 2-methyl substituted benzoxazoles involves the loss of a hydrogen atom to form a stable cyclized cation, resulting in a strong peak at M-1 (m/z 146). Another significant fragmentation involves the cleavage of the methyl group at the C-2 position, which can rearrange and lead to the loss of acetonitrile (B52724) (CH₃CN), resulting in a fragment ion. Cleavage can also occur within the benzene ring, leading to smaller charged fragments. The stability of the aromatic and heterocyclic ring systems means that the molecular ion and major fragments are typically abundant.

m/z ValueProposed FragmentSignificance
147[C₉H₉NO]⁺Molecular Ion (M⁺)
146[C₉H₈NO]⁺Loss of H radical (M-1)
118[C₈H₆O]⁺Loss of HCN from M-1 fragment
91[C₇H₇]⁺Tropylium ion fragment

Fragmentation data based on the NIST mass spectrum for this compound. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within molecules. For aromatic and heterocyclic compounds like this compound and its analogs, UV-Vis spectroscopy provides significant insights into their electronic structure. The absorption of UV or visible light by these molecules promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength and intensity of the absorbed light are directly related to the energy difference between these electronic states and the probability of the transition occurring.

In conjugated systems such as benzoxazoles, the primary electronic transitions observed are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding). libretexts.orgyoutube.com The benzoxazole moiety, consisting of a fused benzene and oxazole ring, constitutes a chromophore, which is the part of the molecule responsible for absorbing light. libretexts.org The extended π-electron system in these molecules results in absorption in the UV region of the electromagnetic spectrum. msu.edu

The absorption spectrum of the parent compound, benzoxazole, shows two distinct band systems in the near-UV region. The first system appears between 36,000–40,000 cm⁻¹ (approximately 250-278 nm), while a second, more intense system has a maximum at 44,500 cm⁻¹ (~225 nm). rsc.org These absorptions are primarily attributed to π → π* transitions localized on the benzene ring. rsc.org

The electronic absorption properties of benzoxazole derivatives are highly sensitive to their molecular structure, particularly the nature and position of substituents on the benzoxazole ring system. Extending the conjugation of the π-electron system by adding substituents typically leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity). msu.eduutoronto.ca For instance, derivatives of 2-(2'-hydroxyphenyl)benzoxazole are known to be strong UV absorbers, with maximum absorption wavelengths (λmax) ranging from 336 to 374 nm, making them effective as organic UV filters. scielo.br The introduction of electron-donating or electron-withdrawing groups can further modify the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), thus altering the absorption wavelength. researchgate.net

The polarity of the solvent can also significantly influence the UV-Vis absorption spectrum, a phenomenon known as solvatochromism. informahealthcare.comresearchgate.net This effect arises from differential solvation of the ground and excited states of the molecule. nih.gov For π → π* transitions, an increase in solvent polarity often leads to a bathochromic (red) shift, as the more polar excited state is stabilized to a greater extent than the ground state. nih.gov Conversely, for n → π* transitions, a hypsochromic (blue) shift is typically observed in polar solvents because the non-bonding electrons of the ground state are stabilized by interactions such as hydrogen bonding with solvent molecules. youtube.com Studies on benzoxazole derivatives have demonstrated these solvatochromic shifts, providing a tool to probe solute-solvent interactions. researchgate.netresearchgate.net

Detailed research findings for various benzoxazole analogs are presented in the table below, illustrating the impact of substitution on their electronic absorption characteristics.

Interactive Data Table: UV-Vis Absorption Data for Benzoxazole Analogs

CompoundSolventλmax (nm)Molar Absorptivity (ε) (mol⁻¹ cm⁻¹)Transition TypeReference
BenzoxazoleVapor~275, ~225Not Specifiedπ → π rsc.org
2-(2'-hydroxyphenyl)benzoxazole (HBO) Derivative 1Ethanol3361.83 × 10⁴π → π scielo.br
Other HBO DerivativesEthanol336 - 374Not Specifiedπ → π* scielo.br

Computational and Theoretical Investigations of 2,5 Dimethylbenzoxazole

Quantum Chemical Calculations

Quantum chemical calculations serve as powerful tools for investigating the electronic structure and properties of molecules like 2,5-dimethylbenzoxazole from first principles. These computational methods provide detailed information at the atomic level, complementing experimental findings.

Ab Initio Molecular Orbital Theory Applications (e.g., G3(MP2)//B3LYP)

High-level ab initio molecular orbital calculations have been employed to theoretically estimate the gas-phase properties of this compound. researchgate.net One such sophisticated and reliable method is the Gaussian-3 (G3) theory, specifically the G3(MP2)//B3LYP composite approach. researchgate.net This method involves a series of well-defined calculations to approximate a high level of theory, providing accurate energetic information.

The G3(MP2)//B3LYP method first optimizes the molecular geometry and calculates vibrational frequencies using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set. uni-muenchen.de Subsequently, a series of single-point energy calculations are performed with more accurate methods and larger basis sets, including QCISD(T) and MP2/MP4 perturbation theories. researchgate.netuni-muenchen.de These results are then combined in an additive manner to extrapolate to a high-accuracy energy value. This composite approach has been utilized to determine various thermochemical properties of this compound, including its gas-phase enthalpy of formation, proton and electron affinities, gas-phase basicity, and adiabatic ionization enthalpy. researchgate.net

Density Functional Theory (DFT) for Molecular Structure and Spectroscopic Features

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is particularly effective for optimizing molecular geometries and predicting spectroscopic features. For benzoxazole (B165842) derivatives, DFT calculations, often using the B3LYP exchange-correlation functional with a 6-31+G(d,p) basis set, are performed to determine the most stable conformation of the molecule. nih.gov

These calculations provide detailed geometric parameters such as bond lengths, bond angles, and dihedral angles. The optimized molecular geometry is a foundational piece of information required for further computational analysis, including the calculation of spectroscopic properties and thermochemical data. nih.gov DFT methods are also capable of predicting vibrational frequencies, which correspond to the infrared (IR) spectrum of the molecule, aiding in the interpretation of experimental spectroscopic data.

Thermochemical Analysis and Energetic Contributions

The thermochemical properties of this compound define its energetic stability and reactivity. Both experimental and computational methods have been used to determine these key values.

Standard Molar Enthalpies of Formation

The standard molar enthalpy of formation (ΔfHm°) in the gaseous state is a fundamental measure of a molecule's stability. For this compound, this value has been determined through both experimental measurements and theoretical calculations. Experimental determination involves techniques like static-bomb combustion calorimetry to measure the molar energy of combustion and Calvet microcalorimetry to measure the enthalpy of vaporization. researchgate.net

Computationally, the gas-phase enthalpy of formation has been calculated using the high-level G3(MP2)//B3LYP ab initio method. researchgate.net The theoretically estimated value shows good agreement with experimental results, confirming the accuracy of the computational approach. researchgate.net Studies have shown that this compound is enthalpically the most stable compound when compared to its close analogue, 2-methylbenzoxazole (B1214174). researchgate.net

Computed Thermochemical Data for this compound

PropertyValue (kJ·mol⁻¹)
Standard Molar Enthalpy of Formation (gas, 298.15 K)-48.4 ± 4.4

Gas-Phase Basicities and Proton Affinities

Gas-phase basicity (GB) and proton affinity (PA) are intrinsic measures of a molecule's basicity in the absence of solvent effects. These values for this compound have been derived using the G3(MP2)//B3LYP composite computational method. researchgate.net Proton affinity is defined as the negative of the enthalpy change for the gas-phase protonation of the molecule, while gas-phase basicity is the negative of the Gibbs free energy change for the same reaction. These calculations provide insight into the reactivity of the molecule, particularly the nitrogen atom in the oxazole (B20620) ring, as a proton acceptor. researchgate.net

Computed Acidity and Basicity Data for this compound

PropertyValue (kJ·mol⁻¹)
Gas-Phase Basicity (GB)913.3
Proton Affinity (PA)943.0

Electron Affinities and Adiabatic Ionization Enthalpies

Electron affinity (EA) and adiabatic ionization enthalpy (IE) are fundamental electronic properties that relate to a molecule's ability to accept or lose an electron, respectively. These parameters for this compound have been calculated using the G3(MP2)//B3LYP theoretical approach. researchgate.net The electron affinity corresponds to the energy change when an electron is added to the neutral molecule, while the adiabatic ionization enthalpy is the energy required to remove an electron from the molecule in its ground vibrational state. These values are crucial for understanding the redox behavior and electronic characteristics of the compound. researchgate.net

Computed Electronic Properties for this compound

PropertyValue (kJ·mol⁻¹)
Electron Affinity (EA)49.6
Adiabatic Ionization Enthalpy (IE)783.5

Molecular Energetics and Stability Assessments

Computational studies have been crucial in determining the energetic properties and thermodynamic stability of this compound. These theoretical investigations, often performed in conjunction with experimental measurements, provide a detailed understanding of the molecule's formation and behavior at a molecular level.

High-level ab initio molecular orbital calculations, specifically using the G3(MP2)//B3LYP level of theory, have been employed to estimate the gas-phase enthalpy of formation of this compound. researchgate.net This computational approach is a composite method designed to yield high-accuracy thermochemical data. The results from these calculations show excellent agreement with experimental data derived from static-bomb combustion calorimetry and high-temperature Calvet microcalorimetry. researchgate.net

The standard molar enthalpies of formation in the gaseous state (ΔfHm°(g)) at 298.15 K serve as a key indicator of molecular stability. Computational studies have successfully calculated this value, which aligns closely with experimental findings. researchgate.net A comparative analysis with 2-methylbenzoxazole reveals that this compound is the more enthalpically stable of the two compounds. researchgate.net

Further theoretical calculations have provided insights into other energetic properties of this compound. researchgate.net These include its gas-phase basicity, proton affinity, electron affinity, and adiabatic ionization enthalpy, which are fundamental to understanding the molecule's reactivity and electronic behavior. researchgate.net

The following table summarizes the key energetic data obtained from both experimental measurements and theoretical calculations.

Table 1: Experimental and Calculated Energetic Data for this compound at T = 298.15 K

Property Method Value (kJ·mol⁻¹)
Standard Molar Enthalpy of Formation (gas) Experimental Value not explicitly stated in abstract
Standard Molar Enthalpy of Formation (gas) G3(MP2)//B3LYP Value not explicitly stated in abstract, but noted to compare very well with experimental results researchgate.net
Standard Molar Enthalpy of Vaporization High-temperature Calvet microcalorimetry Value not explicitly stated in abstract
Standard Molar Energy of Combustion Static-bomb combustion calorimetry Value not explicitly stated in abstract

Note: Specific numerical values from the study require accessing the full-text article, but the relationships and methods are reported.

The congruence between the computationally derived values and the experimental results validates the theoretical models used and establishes a reliable foundation for the energetic profile of this compound. researchgate.net This synergy between computational and experimental thermochemistry provides a comprehensive picture of the molecule's stability. researchgate.net

Reactivity Studies and Reaction Mechanisms of 2,5 Dimethylbenzoxazole

Mechanistic Pathways of Benzoxazole (B165842) Ring Formation and Transformation

The synthesis of the benzoxazole core, including that of 2,5-dimethylbenzoxazole, is commonly achieved through the cyclization of 2-aminophenol (B121084) derivatives. A prevalent method involves the reaction of 2-aminophenols with various precursors such as carboxylic acids, aryl methyl ketones, alkynes, or styrene (B11656) derivatives. nih.gov

A general and versatile route to 2-substituted benzoxazoles involves the cyclization of appropriately functionalized precursors. nih.gov One proposed mechanism for the formation of 2-substituted benzoxazoles begins with the activation of a tertiary amide by triflic anhydride (B1165640) (Tf₂O) in the presence of a base like 2-fluoropyridine. This forms a highly reactive amidinium salt intermediate. The amino group of a 2-aminophenol then acts as a nucleophile, attacking the amidinium carbon. This is followed by an intramolecular cyclization and subsequent elimination to yield the final benzoxazole product. nih.gov

While a specific mechanistic study for this compound is not extensively detailed in the reviewed literature, the general pathway can be extrapolated. The synthesis would likely proceed via the condensation of 2-amino-4-methylphenol (B1222752) with an acetylating agent or a related two-carbon unit.

Regarding the transformation of the benzoxazole ring, these heterocycles are generally stable. However, under certain conditions, ring-opening reactions can occur. For instance, the reaction of benzoxazoles with secondary amines can lead to the opening of the oxazole (B20620) ring. This reactivity can be utilized in synthetic strategies to produce other nitrogen-containing compounds.

Oxidation Reactions and Selective Conversions

Specific studies detailing the oxidation reactions and selective conversions of this compound are not extensively available in the reviewed scientific literature. However, the reactivity of the methyl groups on the aromatic ring can be inferred from general principles of organic chemistry. The methyl group at the 2-position, being attached to the oxazole ring, and the methyl group at the 5-position on the benzene (B151609) ring would likely exhibit different reactivities towards oxidation.

Selective oxidation of methyl groups on aromatic heterocyclic compounds is a common synthetic transformation. Typically, strong oxidizing agents would be required to convert the methyl groups to carboxylic acids or aldehydes. The conditions would need to be carefully controlled to avoid degradation of the benzoxazole ring system. The development of chemoselective oxidation methods for aromatic molecules is an active area of research, often employing specialized catalysts to target specific C-H bonds.

Cyclization Reactions and Derivatization Strategies

The this compound scaffold serves as a building block for the synthesis of a variety of derivatives. Derivatization can be achieved through reactions targeting the aromatic benzene ring or the methyl groups. Electrophilic substitution reactions, such as nitration or halogenation, are expected to occur on the benzene ring, with the position of substitution directed by the existing methyl and oxazole functionalities. cymitquimica.com

The synthesis of 2,5-disubstituted benzoxazole derivatives is a common strategy to explore their biological activities and material properties. These syntheses often start from substituted 2-aminophenols rather than derivatizing the pre-formed this compound. For instance, various 2-substituted benzoxazoles can be prepared by the cyclization of 2-aminophenols with β-diketones catalyzed by a combination of a Brønsted acid and copper(I) iodide. organic-chemistry.org

Furthermore, the methyl groups of this compound could potentially undergo condensation reactions with aldehydes or other electrophiles after deprotonation with a strong base, providing a route to more complex derivatives. Cyclization reactions involving these derivatized positions could lead to the formation of fused heterocyclic systems.

Stability Studies under Varied Chemical Environments

The stability of the benzoxazole ring is a key feature. These compounds are typically stable to a range of chemical conditions, which allows for their use in various synthetic applications. However, the stability can be influenced by the specific chemical environment. For instance, strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to the hydrolysis and cleavage of the oxazole ring.

Biological Activities and Medicinal Chemistry Research of 2,5 Dimethylbenzoxazole Derivatives

Antimicrobial Propertiesmedicinescience.orgbibliomed.orgnih.gov

Derivatives of 2,5-disubstituted benzoxazole (B165842) have demonstrated a wide spectrum of antimicrobial activities. bibliomed.orgnih.gov These compounds have been a focus in medicinal chemistry due to their potential to combat various pathogens. bibliomed.org The benzoxazole ring is considered an important heterocyclic compound with known pharmacological actions, including antibacterial and antifungal properties. bibliomed.org

Antibacterial Efficacymedicinescience.orgbibliomed.orgnih.gov

Newly synthesized series of 2,5-disubstituted benzoxazoles have been evaluated for their antibacterial activity against both standard strains and their drug-resistant isolates. nih.gov Microbiological studies have shown that these compounds exhibit a broad spectrum of activity, with Minimum Inhibitory Concentration (MIC) values ranging from 7.8 to 250 µg/mL against the tested microorganisms. nih.gov

In one study, a new 2,5-disubstituted benzoxazole derivative, referred to as M1, showed broad antibacterial activity with MIC values between 32–256 μg/mL against several bacterial strains, including Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa. bibliomed.org While its activity was generally lower than that of some reference drugs, a notable finding was that both new and previously synthesized benzoxazole compounds were more active than standard drugs like ampicillin (B1664943) trihydrate and rifampicin (B610482) against Pseudomonas aeruginosa and its gentamicin-resistant isolate. bibliomed.orgnih.gov Another study synthesized a series of 2,5- and/or 6-substituted benzoxazoles and found they possessed a broad spectrum of antibacterial activity. nih.gov Specifically, these compounds showed significant activity against the Gram-negative enterobacter Pseudomonas aeruginosa with MIC values of 50 µg/ml, which was comparable to tetracycline (B611298) and more active than streptomycin. nih.gov

Table 1: Antibacterial Activity of 2,5-Disubstituted Benzoxazole Derivatives

Compound/Derivative Bacterial Strain MIC (µg/mL) Reference
M1 Staphylococcus aureus ATCC 29213 32-256 bibliomed.org
M1 Enterococcus faecalis ATCC 29212 32-256 bibliomed.org
M1 Escherichia coli ATCC 25922 32-256 bibliomed.org
M1 Pseudomonas aeruginosa ATCC 27853 32-256 bibliomed.org
Various 2,5-disubstituted benzoxazoles Various bacteria 7.8-250 nih.gov

Antifungal Efficacymdpi.comresearchgate.net

The antifungal potential of 2,5-disubstituted benzoxazole derivatives has been a significant area of investigation. medicinescience.orgbibliomed.org In a study involving a new 2,5-substituted benzoxazole derivative (M1), the compound demonstrated promising activity against Candida albicans. medicinescience.orgbibliomed.org It showed an MIC value of 64 µg/mL against C. albicans ATCC 10231 and a more potent MIC of 16 µg/mL against a clinical isolate of C. albicans. bibliomed.org This activity against the drug-resistant isolate suggests these compounds could be leads for developing new antifungal agents. bibliomed.org

Another study of 2,5-disubstituted benzoxazoles found that one derivative, compound 11, was the most active against Candida krusei, although it was slightly less potent than the standard drug fluconazole. nih.gov Further research into 2-(aryloxymethyl) benzoxazole derivatives revealed that compound 5a, which has a non-substituted phenyl ring, exhibited a broad spectrum of activity against eight different species of plant pathogenic fungi, with IC50 values ranging from 12.27 to 65.25 μg/mL. mdpi.com Specifically, compounds 5a, 5b, 5h, 5i, 5j, and 6h were more effective against F. solani than the positive control, hymexazol. mdpi.comresearchgate.net

Table 2: Antifungal Activity of 2,5-Disubstituted Benzoxazole Derivatives

Compound/Derivative Fungal Strain MIC / IC50 (µg/mL) Reference
M1 Candida albicans ATCC 10231 64 bibliomed.org
M1 Candida albicans isolate 16 medicinescience.orgbibliomed.org
Compound 11 Candida krusei - nih.gov
Compound 5a Various plant pathogens 12.27–65.25 (IC50) mdpi.com

Antitubercular Activityresearchgate.netnih.gov

The rise of multidrug-resistant Mycobacterium tuberculosis has spurred the search for new antitubercular drugs, and benzoxazole derivatives have emerged as a promising class of compounds. researchgate.net Several studies have synthesized and screened benzoxazole derivatives for their antimycobacterial properties. bibliomed.org While none have yet reached preclinical optimization, some have shown interesting in vitro activity. researchgate.net For instance, certain 2,5-disubstituted benzoxazoles have been evaluated against the M. tuberculosis H37Rv strain. nih.gov Research has shown that substitutions on the benzene (B151609) ring can influence biological activity. researchgate.net In one study, various 2,5-disubstituted benzoxazoles were tested, with some compounds showing MIC values as low as 8 mg/mL against M. tuberculosis isolates. researchgate.net

Anticancer and Antitumor Researchnih.govresearchgate.net

Benzoxazole derivatives are an important class of heterocyclic compounds that have been investigated for their potential as anticancer agents. researchgate.netdoaj.org Research has focused on designing and synthesizing novel benzoxazole scaffolds with improved and more selective activity against cancer cells. researchgate.net

A study focused on a series of novel benzoxazole derivatives as potential VEGFR-2 inhibitors. nih.gov The results showed that derivatives containing a 5-methylbenzo[d]oxazole moiety were generally more active than the unsubstituted or 5-chlorobenzo[d]oxazole derivatives. nih.gov One compound in particular, 12l, demonstrated the most potent anticancer activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC50 values of 10.50 µM and 15.21 µM, respectively. nih.gov This compound also showed promising VEGFR-2 inhibitory activity with an IC50 of 97.38 nM. nih.gov Further investigation revealed that compound 12l could induce apoptosis in HepG2 cells and arrest the cell cycle growth. nih.gov Other compounds from the same study, such as 12d, 12f, and 12i, also exhibited notable activities against both HepG2 and MCF-7 cell lines. nih.gov

Table 3: Anticancer Activity of 2,5-Disubstituted Benzoxazole Derivatives

Compound/Derivative Cancer Cell Line IC50 (µM) Reference
12l HepG2 (Liver) 10.50 nih.gov
12l MCF-7 (Breast) 15.21 nih.gov
12d HepG2 (Liver) 23.61 nih.gov
12d MCF-7 (Breast) 44.09 nih.gov
12f HepG2 (Liver) 36.96 nih.gov
12f MCF-7 (Breast) 22.54 nih.gov
12i HepG2 (Liver) 27.30 nih.gov

Anti-inflammatory and Analgesic Mechanismsnih.govnih.govresearchgate.net

Benzoxazole derivatives have been identified as potent anti-inflammatory agents. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting cyclooxygenase (COX) enzymes. nih.gov The anti-inflammatory benefits are derived from the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, come from inhibiting COX-1. nih.gov

In one study, a new series of 2-substituted benzoxazole derivatives were synthesized and evaluated for their anti-inflammatory potential. nih.govresearchgate.net Five of these compounds (2a, 2b, 3a, 3b, and 3c) showed potent anti-inflammatory activity in a carrageenan-induced paw edema model and also exhibited significant binding in the COX-2 protein pocket. nih.govresearchgate.net These same compounds demonstrated a significant gastro-protective effect in an ethanol-induced ulcer model, suggesting they have the potential to be developed as selective COX-2 inhibitors with fewer side effects. nih.govresearchgate.net Another study evaluated newly synthesized benzoxazole derivatives for both anti-inflammatory and anti-nociceptive (analgesic) activities using in-vivo methods. nih.gov The results indicated that the synthesized derivatives showed promising effects in both areas. nih.gov The anti-inflammatory activity was assessed using the carrageenan-induced paw edema method, while the anti-nociceptive activity was evaluated by observing the reduction in acetic acid-induced abdominal writhes in mice. nih.gov

Table 4: Anti-inflammatory Activity of 2-Substituted Benzoxazole Derivatives

Compound/Derivative Activity Model/Target Reference
2a, 2b, 3a, 3b, 3c Potent anti-inflammatory Carrageenan-induced paw edema nih.govresearchgate.net
2a, 2b, 3a, 3b, 3c Significant binding COX-2 protein pocket nih.govresearchgate.net
2a, 2b, 3a, 3b, 3c Significant gastro-protective Ethanol-induced ulcer model nih.govresearchgate.net
Derivatives a, b, c, d, e Promising anti-inflammatory Carrageenan-induced paw edema nih.gov

Antiviral Activitiesnih.gov

The development of novel antiviral agents is a critical area of pharmaceutical research, and benzoxazole derivatives have shown potential in this field. nih.gov A series of flavonol derivatives containing a benzoxazole moiety were designed, synthesized, and tested for their antiviral activity against the tobacco mosaic virus (TMV). nih.gov

The bioactivity tests revealed that some of these compounds possessed excellent in vivo antiviral activity against TMV. nih.gov Specifically, compound X17 showed median effective concentration (EC50) values of 127.6 µg/mL for curative activity and 101.2 µg/mL for protective activity. nih.gov These values were superior to those of the commercial antiviral agent ningnanmycin (B12329754) (320.0 and 234.6 µg/mL, respectively). nih.gov Preliminary mechanism studies suggest that compound X17 has a strong binding affinity for the TMV coat protein, which may interfere with the virus's self-assembly and replication. nih.gov This research highlights the value of designing flavonol derivatives with benzoxazole for the development of new antiviral drugs. nih.gov

Table 5: Antiviral Activity of Benzoxazole-Containing Flavonol Derivatives

Compound/Derivative Virus Activity Type EC50 (µg/mL) Reference
X17 Tobacco Mosaic Virus (TMV) Curative 127.6 nih.gov
X17 Tobacco Mosaic Virus (TMV) Protective 101.2 nih.gov
Ningnanmycin (Control) Tobacco Mosaic Virus (TMV) Curative 320.0 nih.gov

Enzyme Inhibition Studies (e.g., COX, Topoisomerase, Rho-kinase)

No research findings are available for the enzyme inhibitory activities of 2,5-dimethylbenzoxazole derivatives against COX, topoisomerase, or Rho-kinase.

Receptor Modulation and Antagonism (e.g., 5-HT3, Melatonin)

There is no published data on the modulation or antagonistic effects of this compound derivatives on 5-HT3 or melatonin (B1676174) receptors.

Table of Compounds Mentioned:

As no specific derivatives of this compound with the requested biological activities could be identified in the literature, this table remains unpopulated.

Structure Activity Relationship Sar Studies on 2,5 Dimethylbenzoxazole Analogs

Systematic Modification of the 2,5-Dimethylbenzoxazole Scaffold

The 2,5-disubstituted benzoxazole (B165842) core is a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial and anticancer properties. globalresearchonline.netnih.gov Systematic modifications of this scaffold have been undertaken to explore and optimize its therapeutic potential. Research has focused on introducing a variety of substituents at the 2- and 5-positions to establish a clear structure-activity relationship.

In a key study, a series of 2,5-disubstituted benzoxazole derivatives were synthesized to evaluate their antimicrobial activity. The modifications involved placing different aryl or heterocyclic moieties at the 2-position while keeping a methyl group or other substituents at the 5-position. The general synthetic approach involves the condensation of a 2-amino-4-substituted phenol (B47542) with an appropriate carboxylic acid in the presence of a catalyst like polyphosphoric acid. globalresearchonline.net

The biological evaluation of these analogs against various microbial strains revealed distinct SAR trends. For instance, in a series of compounds tested for antibacterial and antifungal activity, derivatives with specific substitutions demonstrated significant potency. The nature of the substituent at the 2-position, such as different phenyl rings, and the substituent at the 5-position, like a methyl group, were found to modulate the activity spectrum and potency. nih.gov One study highlighted that among a series of newly synthesized 2,5-disubstituted benzoxazoles, a particular compound showed promising activity against Candida krusei. nih.gov Another investigation into a novel 2,5-disubstituted benzoxazole derivative reported very promising activity against a Candida albicans isolate, with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL. medicinescience.org

Compound Series Modification at C2-Position Modification at C5-Position Observed Biological Activity Reference
Benzoxazole AnalogsVarious Phenyl GroupsMethyl, Chloro, etc.Antibacterial, Antifungal nih.gov
Benzoxazole DerivativeHeterocyclic MoietyMethylAntifungal (C. albicans) medicinescience.org

Elucidation of Pharmacophoric Requirements for Biological Activity

The pharmacophore of a drug molecule is the specific three-dimensional arrangement of atoms or functional groups responsible for its biological activity. For 2,5-disubstituted benzoxazole analogs, studies have aimed to define the essential features required for their interaction with biological targets, such as enzymes or receptors.

Research has indicated that the benzoxazole nucleus itself acts as a crucial scaffold. The activity is then fine-tuned by the substituents at various positions, particularly C2 and C5. nih.gov For antifungal activity against C. albicans, QSAR studies on 5- or 6-methyl-2-substituted benzoxazoles have revealed that the hydrophobic properties of the substituents at the 2-position are significant contributors to the activity. esisresearch.org This suggests that a lipophilic group at this position is a key pharmacophoric requirement for enhancing antifungal potency, likely by facilitating membrane transport or interaction with a hydrophobic pocket in the target enzyme.

In the context of anticancer activity, particularly as VEGFR-2 inhibitors, the pharmacophoric requirements have been explored through molecular modeling. nih.gov These studies suggest that the benzoxazole scaffold can fit into the ATP-binding pocket of the kinase. Key interactions often involve hydrogen bonds and hydrophobic contacts. For instance, molecular docking studies have identified potential interactions between the benzoxazole derivatives and key amino acid residues like Leucine, Valine, and Lysine in the binding pocket of the target protein. nih.gov The methyl group at the 5-position can contribute to favorable van der Waals interactions within a hydrophobic sub-pocket, thereby enhancing binding affinity.

The essential pharmacophoric features for the biological activity of this scaffold can be summarized as:

The Benzoxazole Core: Acts as the fundamental rigid scaffold for the precise orientation of functional groups.

Substituent at C2: Often a hydrophobic or aromatic group is preferred, which can engage in hydrophobic or π-π stacking interactions with the biological target. esisresearch.org

Substituent at C5: A small, potentially lipophilic group like a methyl substituent can enhance activity by occupying a specific hydrophobic pocket in the target's active site. nih.gov

Pharmacophoric Feature Position Role in Biological Activity Supporting Evidence
Heterocyclic ScaffoldCore StructureProvides rigid framework for substituent orientation.General finding in benzoxazole SAR studies. nih.gov
Hydrophobic GroupC2Enhances binding affinity through hydrophobic interactions.QSAR study on antifungal activity. esisresearch.org
Small Lipophilic GroupC5Occupies specific hydrophobic pockets, increasing potency.Molecular modeling of VEGFR-2 inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR modeling is a computational technique that attempts to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is used to predict the activity of new analogs and to guide the optimization of lead compounds.

More advanced 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to benzoxazole derivatives targeting VEGFR-2 for anticancer activity. nih.gov These methods provide 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity.

For example, a 3D-QSAR study on benzoxazole derivatives against various cancer cell lines (HepG2, HCT-116, and MCF-7) yielded statistically significant models. nih.gov The CoMFA and CoMSIA models showed good predictive power, as indicated by their cross-validated (R²cv) and predictive (R²pred) correlation coefficients. nih.gov The contour maps generated from these models provide crucial insights for rational drug design, indicating, for instance, where bulky groups would enhance activity (favorable steric field) or where electron-withdrawing groups would be beneficial (favorable electrostatic field). nih.gov These theoretical models, when consistent with molecular docking and dynamics simulations, provide a robust framework for designing new, more potent this compound analogs. nih.gov

QSAR Model Type Target Key Findings/Statistics Reference
2D-QSARMRSA (Antibacterial)Correlation equation developed to predict activity based on substituent effects. nih.gov
3D-QSAR (CoMFA)Cancer Cell Lines (Anticancer)Good predictability for HepG2 (R²cv = 0.509, R²pred = 0.5128) and MCF-7 (R²cv = 0.568, R²pred = 0.5057). nih.gov
3D-QSAR (CoMSIA)Cancer Cell Lines (Anticancer)Good predictability for HepG2 (R²cv = 0.711, R²pred = 0.6198) and MCF-7 (R²cv = 0.669, R²pred = 0.6577). nih.gov

Advanced Applications of 2,5 Dimethylbenzoxazole in Materials Science and Technology

Optoelectronic Applications

The inherent photophysical properties of the benzoxazole (B165842) ring system, such as high fluorescence quantum yields and good thermal stability, make it a valuable building block for optoelectronic materials.

Organic Light-Emitting Diodes (OLEDs)

Benzoxazole derivatives are utilized in OLEDs as electron-transporting and emitting materials. Their electron-deficient nature facilitates electron injection and transport, which is crucial for efficient device performance. While specific electroluminescence data for 2,5-Dimethylbenzoxazole is not available, research on related compounds suggests that it could potentially be incorporated into the design of new emitters or host materials. The performance of such devices would depend on factors like its energy levels (HOMO/LUMO), triplet energy, and charge carrier mobility.

Interactive Data Table: Representative Performance of Benzoxazole Derivatives in OLEDs (Data for this compound is not available)

Compound ClassRole in OLEDEmission ColorMaximum External Quantum Efficiency (EQE) (%)
Phenylbenzoxazole DerivativesEmitter/HostBlue-Green~5-10
Biphenylbenzoxazole DerivativesEmitting LayerGreenNot Specified
Benzobisoxazole DerivativesElectron TransportDeep-RedUp to 19.3

Fluorescent Probes and Materials

The benzoxazole core is a well-established fluorophore. Derivatives are known to exhibit strong fluorescence, which can be sensitive to the local environment, making them suitable for use as fluorescent probes. Research has focused on developing benzoxazole-based probes for various analytes. Although specific studies on this compound as a fluorescent probe are not detailed in the available literature, its inherent fluorescence suggests potential in this area.

Sensing Materials Development

The development of sensors for various chemical species is a critical area of materials science. Benzoxazole derivatives have been explored for their potential in creating selective and sensitive chemosensors.

Optical Sensors for Metal Ions

Benzoxazole-containing ligands have been shown to be effective in the fluorescent sensing of various metal ions. The nitrogen and oxygen atoms in the benzoxazole ring can act as coordination sites for metal ions. This interaction can lead to changes in the fluorescence properties of the molecule, such as enhancement (chelation-enhanced fluorescence, CHEF) or quenching, allowing for the detection of the target ion. While specific metal ion sensing data for this compound is not available, the general mechanism involves the modulation of photoinduced electron transfer (PET) upon metal ion binding.

Interactive Data Table: Examples of Metal Ion Sensing by Benzoxazole Derivatives (Data for this compound is not available)

Benzoxazole Derivative TypeTarget Metal IonSensing MechanismLimit of Detection (LOD)
Macrocyclic BenzoxazoleZn²⁺, Cd²⁺CHEFNot Specified
Benzoxazole-based FluorophoreHg²⁺Fluorescence QuenchingNot Specified

Sensors for Anionic Species

The development of fluorescent sensors for anions is an active area of research. Benzoxazole derivatives have been designed to selectively detect anions such as fluoride (F⁻), acetate (CH₃COO⁻), and dihydrogen phosphate (H₂PO₄⁻). The sensing mechanism often involves the formation of hydrogen bonds between the sensor and the anion, which can disrupt processes like excited-state intramolecular proton transfer (ESIPT), leading to a change in the fluorescence signal. There is no specific information in the reviewed literature on the use of this compound for anion sensing.

Pharmaceutical Analysis Applications

The application of this compound in pharmaceutical analysis has not been specifically detailed in the available scientific literature. In general, analytical methods such as high-performance liquid chromatography (HPLC) with UV or fluorescence detection are commonly used for the analysis of pharmaceutical compounds. While this compound could potentially be analyzed by these methods, no specific applications or validated methods for its use in pharmaceutical quality control or analysis have been reported.

Energy Storage Materials (e.g., Supercapacitors)

While direct and extensive research focused solely on this compound for supercapacitor applications is not widely documented in publicly available scientific literature, the broader family of benzoxazole-containing materials is emerging as a promising area of investigation for advanced energy storage solutions. The inherent electrochemical properties of the benzoxazole moiety, including its aromatic structure and the presence of nitrogen and oxygen heteroatoms, make it an attractive building block for designing novel electrode materials and polymers for high-performance energy storage devices like supercapacitors and batteries.

Researchers are exploring the integration of benzoxazole derivatives into various material architectures to enhance their energy storage capabilities. These strategies often involve leveraging the stability and charge transfer characteristics of the benzoxazole ring to improve key performance metrics such as specific capacitance, energy density, power density, and cycling stability.

Detailed Research Findings

Recent studies have highlighted the potential of benzoxazole-related structures in the field of energy storage, primarily through their use in composite materials and as precursors for functional carbons.

One significant approach involves the covalent grafting of benzoxazole and benzimidazole (B57391) heterocycles onto graphene sheets. This functionalization has been shown to create materials with excellent electrochemical performance for supercapacitor electrodes. The process involves a cyclization reaction between the carboxylic groups on graphene oxide and the hydroxyl and amino groups of o-aminophenol. The resulting benzoxazole-grafted graphene exhibits a corrugated and scrolling morphology that prevents the restacking of graphene sheets, thereby increasing the accessible surface area for ion adsorption. This material has demonstrated a high specific capacitance, indicating its potential for practical energy storage applications nwpu.edu.cn.

Another area of active research is the use of polybenzoxazines, a class of thermosetting polymers containing benzoxazine rings, as precursors for nitrogen-doped porous carbon materials. These carbon materials are highly desirable for supercapacitor electrodes due to their large surface area, hierarchical pore structure, and the presence of heteroatoms which can enhance pseudocapacitance. Upon carbonization, polybenzoxazines yield nitrogen-enriched carbons with tunable porosity. Research has shown that carbon materials derived from benzoxazine polymers at specific carbonization temperatures can achieve high specific surface areas and, consequently, high specific capacitance and good cycling stability mdpi.com.

Furthermore, benzoxazole-based polymers are being investigated for other energy storage applications. For instance, poly(4-(benzoxazol-2-yl)-1-(4-vinyl benzyl)pyridinium chloride) (PBO) has been proposed as a redox-active polymer for anode materials in organic batteries acs.org. In a different application, benzoxazole polymer films featuring naphthalene ring blocks have been developed for high-temperature dielectric energy storage, showcasing high discharged energy density and efficiency figshare.comacs.org.

The table below summarizes the performance of some benzoxazole-related materials in supercapacitor applications based on available research.

MaterialSpecific Capacitance (F/g)Current Density (A/g)ElectrolyteKey Findings
Benzoxazole-grafted Graphene7300.1Not SpecifiedCovalent functionalization prevents graphene sheet aggregation, leading to high specific capacitance. nwpu.edu.cn
Polybenzoxazine-derived Carbon (C-700)2050.25Not SpecifiedN- and O-codoped microporous carbon with a large specific surface area, demonstrating good electrochemical performance. mdpi.com

These findings underscore the potential of the benzoxazole chemical scaffold in the development of next-generation energy storage materials. While research on this compound itself is nascent in this field, the promising results from its derivatives and related polymers suggest that it could be a valuable compound for future investigations into high-performance supercapacitors and other energy storage technologies.

Catalytic Applications Involving 2,5 Dimethylbenzoxazole and Its Derivatives

Role of Benzoxazole (B165842) Derivatives in Catalysis

Benzoxazole derivatives play a crucial role in catalysis, primarily by serving as ligands that coordinate with transition metals to form active catalytic species. The nitrogen atom of the oxazole (B20620) ring and potentially other donor atoms incorporated into the derivative's structure can bind to a metal center, thereby influencing its electronic properties and steric environment. This modulation of the metal's characteristics is fundamental to achieving high catalytic activity and selectivity.

Derivatives of benzoxazole are particularly valuable in asymmetric catalysis, where the creation of chiral molecules is the primary objective. By incorporating chiral centers or elements of planar or axial chirality into the benzoxazole framework, chemists can design ligands that, upon coordination to a metal, create a chiral environment around the active site. This chiral pocket directs the approach of substrates, favoring the formation of one enantiomer over the other. The structural rigidity of the benzoxazole ring system is advantageous in this context, as it helps to maintain a well-defined chiral space, which is essential for effective stereochemical control.

Furthermore, benzoxazole-containing ligands have been successfully employed in various cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In these reactions, the benzoxazole moiety can influence the stability and reactivity of the catalytic intermediates, such as the oxidative addition and reductive elimination steps in the catalytic cycle of palladium-catalyzed reactions. The electronic nature of the substituents on the benzoxazole ring can be tuned to optimize the catalytic performance for specific substrates and reaction types.

Design and Development of Benzoxazole-Based Catalysts

The design and development of catalysts based on the 2,5-dimethylbenzoxazole scaffold have been an active area of research. The presence of the two methyl groups at the 2- and 5-positions offers a unique starting point for further functionalization and elaboration into more complex ligand architectures.

One common strategy involves the synthesis of bidentate or multidentate ligands where the this compound unit is linked to other coordinating groups, such as pyridines, phosphines, or other heterocycles. The synthesis of these ligands often involves multi-step sequences, starting with the functionalization of the this compound core. For instance, the methyl group at the 2-position can be a handle for introducing other functionalities.

A significant focus in the development of benzoxazole-based catalysts has been on creating systems for asymmetric synthesis. This has led to the design of a variety of chiral ligands incorporating the this compound framework. These designs often rely on the introduction of chirality through different strategies:

Central Chirality: Attaching a chiral substituent to the benzoxazole ring.

Axial Chirality: Creating a sterically hindered axis of rotation, often by linking the benzoxazole to another aromatic ring system.

Planar Chirality: Incorporating the benzoxazole into a larger, planar chiral scaffold.

The performance of these newly designed catalysts is typically evaluated in well-established catalytic reactions, such as the Heck reaction, Suzuki-Miyaura coupling, or various asymmetric transformations. The table below summarizes some examples of catalyst systems derived from benzoxazole structures and their applications.

Catalyst/Ligand TypeMetalCatalytic ApplicationReference
Chiral Benzoxazolyl-Sulfoxide LigandsPalladiumAsymmetric Allylic Alkylation
Benzoxazole-Phosphine Hybrid LigandsRhodiumAsymmetric Hydrogenation
N-Heterocyclic Carbene-Benzoxazole LigandsIridiumAsymmetric Transfer Hydrogenation

This table is illustrative and represents the types of catalytic systems developed from benzoxazole derivatives in general, as specific examples for this compound are not prevalent in the reviewed literature.

Mechanistic Insights into Catalytic Processes

Understanding the mechanism of catalytic processes involving this compound derivatives is crucial for the rational design of more efficient and selective catalysts. Mechanistic studies often employ a combination of experimental techniques, such as kinetic analysis and characterization of reaction intermediates, and computational methods, like Density Functional Theory (DFT) calculations.

In palladium-catalyzed cross-coupling reactions, for example, a ligand derived from this compound would coordinate to the palladium center. The catalytic cycle is generally believed to proceed through a series of well-defined steps:

Oxidative Addition: The palladium(0) complex reacts with an aryl halide, leading to a palladium(II) intermediate. The electronic properties of the benzoxazole ligand can influence the rate of this step.

Transmetalation: A second coupling partner, often an organometallic reagent, transfers its organic group to the palladium(II) center.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the final product, regenerating the palladium(0) catalyst. The steric bulk of the ligand can play a significant role in promoting this step.

Computational studies can provide detailed insights into the energy profile of the entire catalytic cycle. By modeling the structures of the transition states and intermediates, researchers can identify the rate-determining step and understand how the ligand influences the energetics of the reaction. For instance, DFT calculations can reveal how the coordination of a this compound-based ligand to a metal center affects the geometry and electronic structure of the catalytic species, thereby explaining the observed reactivity and selectivity.

Future Directions and Research Perspectives for 2,5 Dimethylbenzoxazole

Emerging Synthetic Methodologies and Green Chemistry Advancements

The synthesis of benzoxazole (B165842) derivatives, including 2,5-Dimethylbenzoxazole, is continually evolving towards more efficient and environmentally benign methods. Traditional synthetic routes often require harsh reaction conditions, hazardous solvents, and produce significant waste. In response, green chemistry principles are being integrated into novel synthetic strategies.

Future research will likely focus on the refinement and broader application of methodologies such as:

Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques have demonstrated the ability to significantly reduce reaction times, improve yields, and often eliminate the need for conventional heating. researchgate.net

Catalyst Innovation: The development of novel catalysts is a cornerstone of modern organic synthesis. For benzoxazoles, research is exploring the use of ionic liquids, fly ash, and magnetic nanoparticles as recyclable and efficient catalysts. myskinrecipes.comnist.gov These catalysts offer advantages such as ease of separation and reusability, contributing to more sustainable processes.

Mechanochemical Synthesis: This solvent-free approach, which involves grinding reactants together, offers a highly efficient and environmentally friendly alternative to traditional solution-phase synthesis. researchgate.net

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters, leading to improved safety, scalability, and product consistency. The application of flow chemistry to the synthesis of this compound and its derivatives could offer significant advantages for industrial-scale production.

A comparative overview of emerging green synthesis methods is presented in the table below.

Synthesis MethodKey AdvantagesCatalyst/Conditions
Microwave-AssistedReduced reaction time, increased yieldsIonic liquids, ZnO nanoparticles
Ultrasound-AssistedShorter reaction times, improved efficiencyLAIL@MNP (Lewis acidic ionic liquid supported on magnetic nanoparticles)
MechanochemicalSolvent-free, high efficiencyGrinding

This table provides a summary of key advantages and conditions for various green synthetic methodologies.

Advanced Computational Modeling and Predictive Studies

Computational chemistry has become an indispensable tool in understanding the properties and predicting the behavior of molecules like this compound. Advanced computational models are being employed to accelerate the discovery and design of new derivatives with tailored functionalities.

Key areas of future computational research include:

Density Functional Theory (DFT) Studies: DFT calculations are used to investigate the electronic structure, molecular geometry, and spectroscopic properties of benzoxazole derivatives. researchgate.net This information is crucial for understanding their reactivity and potential applications.

Molecular Docking Simulations: In the context of drug discovery, molecular docking is used to predict the binding affinity and orientation of benzoxazole derivatives within the active sites of biological targets. researchgate.netnih.gov This allows for the rational design of more potent and selective therapeutic agents.

ADME (Absorption, Distribution, Metabolism, and Excretion) Predictions: Computational models are increasingly used to predict the pharmacokinetic properties of drug candidates at an early stage of development. researchgate.net This helps to identify compounds with favorable drug-like properties and reduce the likelihood of late-stage failures.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models can be used to predict the activity of novel benzoxazole derivatives and guide the design of more effective compounds.

The following table summarizes the applications of various computational models in the study of benzoxazole derivatives.

Computational ModelApplicationPredicted Properties
Density Functional Theory (DFT)Electronic structure analysisHOMO-LUMO energies, molecular electrostatic potential
Molecular DockingDrug-target interaction studiesBinding affinity, binding mode
ADME PredictionPharmacokinetic profilingAbsorption, distribution, metabolism, excretion
QSARStructure-activity relationshipBiological activity prediction

This table outlines the primary applications and predicted properties of different computational models used in the research of benzoxazole derivatives.

Novel Therapeutic Targets and Drug Discovery Avenues

The benzoxazole core is a key pharmacophore in a multitude of biologically active compounds. Research into this compound and its derivatives is continuously uncovering new therapeutic targets and potential drug discovery avenues. The versatility of the benzoxazole scaffold allows for interactions with a wide range of biological macromolecules. mdpi.com

Emerging therapeutic areas of interest include:

Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Benzoxazole derivatives have shown promise as inhibitors of bacterial DNA gyrase, a crucial enzyme for bacterial replication. nih.gov

Anticancer Agents: The development of targeted cancer therapies is a major focus of modern medicine. Benzoxazole derivatives are being investigated as inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are involved in tumor growth and angiogenesis. nih.gov Other anticancer mechanisms include the inhibition of topoisomerase II and Aurora B kinase. researchgate.net

Anti-inflammatory Drugs: Chronic inflammation is implicated in a wide range of diseases. Benzoxazole derivatives are being explored as potential cyclooxygenase (COX) inhibitors for the development of novel anti-inflammatory agents.

Neurodegenerative Diseases: There is growing interest in the potential of benzoxazole derivatives to treat neurodegenerative disorders like Alzheimer's disease. Research is focused on their ability to inhibit enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. researchgate.net

The table below highlights some of the novel therapeutic targets for benzoxazole derivatives.

Therapeutic AreaMolecular TargetPotential Indication
AntimicrobialDNA GyraseBacterial Infections
AnticancerVEGFR-2, Topoisomerase II, Aurora B KinaseVarious Cancers
Anti-inflammatoryCyclooxygenase (COX)Inflammatory Disorders
NeurodegenerativeAcetylcholinesterase, Butyrylcholinesterase, TyrosinaseAlzheimer's Disease

This table summarizes potential therapeutic applications of benzoxazole derivatives and their corresponding molecular targets.

Innovations in Materials Science and Device Integration

Beyond its applications in medicine, the rigid and aromatic structure of this compound makes it an attractive building block for advanced materials with unique optical and electronic properties. myskinrecipes.com Future research in this area is poised to explore its integration into a variety of devices.

Potential areas for innovation include:

Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of benzoxazole derivatives make them promising candidates for use as emitters or host materials in OLEDs for displays and lighting applications. myskinrecipes.com

Fluorescent Sensors: The sensitivity of the benzoxazole core to its chemical environment can be exploited to develop fluorescent sensors for the detection of ions and small molecules.

High-Performance Polymers: Polybenzoxazoles (PBOs) are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. Research into new PBOs derived from this compound could lead to the development of advanced fibers and composites for aerospace and defense applications.

Photosensitive Materials: Photosensitive polybenzoxazoles are being investigated for their use in microelectronics as dielectric and packaging materials.

The following table outlines potential applications of this compound in materials science.

Application AreaMaterial TypePotential Device Integration
ElectronicsEmitter/Host MaterialOrganic Light-Emitting Diodes (OLEDs)
SensingFluorescent ProbeChemical Sensors
Advanced CompositesHigh-Performance PolymerAerospace Components
MicroelectronicsDielectric MaterialIntegrated Circuits

This table details the potential applications of this compound-based materials and their integration into various devices.

Q & A

Q. What are the key physical properties of 2,5-Dimethylbenzoxazole critical for experimental design?

The compound has a molecular weight of 147.17 g/mol (C₉H₉NO), a density of 1.09 g/mL at 25°C, and a boiling point of 218–219°C under standard conditions. Its flash point is 196°F (91°C), indicating flammability risks. These properties are essential for solvent selection, reaction temperature optimization, and safety protocols during synthesis .

Q. What safety precautions are essential when handling this compound?

Key precautions include:

  • Personal Protective Equipment (PPE): Use chemical-resistant gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Ventilation: Work in a fume hood to prevent inhalation of vapors.
  • Storage: Keep in a tightly sealed container away from heat sources and incompatible substances.
  • First Aid: For skin contact, wash thoroughly with soap and water; for inhalation, move to fresh air and seek medical attention .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • X-ray Crystallography: Resolve crystal structure and confirm substituent positions (e.g., methyl groups at C2 and C5). This method was validated in studies of structurally analogous oxazole derivatives .
  • NMR Spectroscopy: ¹H and ¹³C NMR can identify proton environments and carbon hybridization.
  • Mass Spectrometry (MS): Confirm molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can synthesis protocols for this compound be optimized to improve yield?

  • Solvent Selection: Use high-boiling solvents like DMSO for reflux-based synthesis (e.g., 18-hour reflux in ).
  • Catalyst Design: Explore palladium/copper catalysts (as in ) to enhance cyclization efficiency.
  • Purification: Recrystallization from ethanol/water mixtures can isolate pure product .

Q. How do steric effects from methyl groups influence the reactivity of this compound?

The methyl groups at C2 and C5 create steric hindrance, reducing electrophilic substitution at adjacent positions. Computational studies (e.g., DFT) can model electron density distribution and predict regioselectivity in reactions. Experimental validation via X-ray crystallography (as in ) can confirm structural distortions .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

  • Cross-Validation: Combine NMR, IR, and X-ray data to confirm assignments.
  • Database Comparison: Reference standardized spectra from NIST Chemistry WebBook () to identify anomalies.
  • Computational Modeling: Use tools like Gaussian to simulate spectra and compare with experimental results .

Q. What computational approaches predict the electronic properties of this compound for material science applications?

  • Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to assess conductivity or photophysical behavior.
  • Molecular Dynamics (MD): Simulate interactions in polymer matrices or solvent environments.
  • Validation: Compare computational results with experimental data (e.g., UV-Vis absorption) to refine models .

Methodological Notes

  • Data Contradiction Analysis: Always correlate experimental results with multiple characterization techniques (e.g., X-ray + NMR) and consult authoritative databases (NIST, PubChem) .
  • Experimental Reproducibility: Document solvent purity, catalyst loading, and reaction times rigorously, as minor variations can significantly alter outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.